1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
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Overview
Description
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a chemical compound with diverse applications in scientific research. It is used in various fields, including drug development and material synthesis. This compound is known for its unique structure, which includes a piperidine ring, a carbonitrile group, and a methoxyethoxy group attached to an isonicotinoyl moiety.
Mechanism of Action
Target of Action
Related compounds such as piperidine have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
It’s worth noting that piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Biochemical Pathways
Related compounds such as piperidine have been found to regulate several crucial signaling pathways essential for the establishment of cancers, such as stat-3, nf-κb, pi3k/a κt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
Result of Action
Related compounds such as piperidine have been found to have anticancer potential .
Action Environment
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile are not well-documented. Piperidine derivatives, which this compound is a part of, have been known to interact with various enzymes and proteins
Molecular Mechanism
The molecular mechanism of action of 1-(2-(2-Methoxyethoxy)isonicotinoyl)piperidine-4-carbonitrile is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine-4-carbonitrile with 2-(2-methoxyethoxy)isonicotinoyl chloride under specific conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinoyl moiety. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Comparison with Similar Compounds
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile can be compared with other similar compounds, such as:
Piperidine-4-carbonitrile: This compound shares the piperidine ring and carbonitrile group but lacks the methoxyethoxy and isonicotinoyl moieties.
N-Boc-piperidine-4-carbonitrile: Similar to piperidine-4-carbonitrile but with a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFSWHDLIGYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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